molecular formula C11H16N2O B1453959 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine CAS No. 1132830-63-7

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

Cat. No.: B1453959
CAS No.: 1132830-63-7
M. Wt: 192.26 g/mol
InChI Key: GGEVROHSGUCPLG-UHFFFAOYSA-N
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Description

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a bicyclic structure fused with an oxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with oxazole precursors under controlled conditions. One common method includes the use of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine as a starting material, which undergoes cyclization with oxazole derivatives in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine is unique due to its specific combination of a bicyclic structure and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEVROHSGUCPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC3=NOC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 2
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 3
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 4
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 5
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
Reactant of Route 6
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine

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